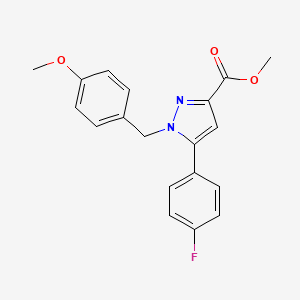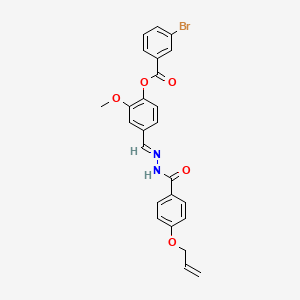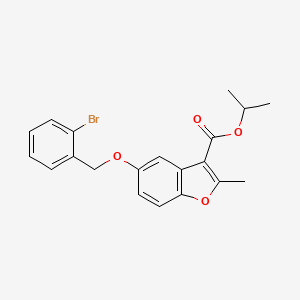
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylate: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
Methyl 1-(4-methoxybenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.
Methyl 1-(4-methoxybenzyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate: The bromine atom may confer different reactivity and potential biological effects compared to the fluorine-substituted compound.
Eigenschaften
Molekularformel |
C19H17FN2O3 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
methyl 5-(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-9-3-13(4-10-16)12-22-18(11-17(21-22)19(23)25-2)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
HRFFLLXUKGZXIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)


![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B12043754.png)
